molecular formula C20H25ClFNO2 B12784087 1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride CAS No. 110345-36-3

1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride

Cat. No.: B12784087
CAS No.: 110345-36-3
M. Wt: 365.9 g/mol
InChI Key: UDFRDBQFARLRAI-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, along with a pyrrolidine ring and a propanol moiety. Its diverse functional groups make it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with amines or thiols.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The pyrrolidine ring enhances its stability and bioavailability . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

110345-36-3

Molecular Formula

C20H25ClFNO2

Molecular Weight

365.9 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H24FNO2.ClH/c1-24-19-10-9-16(13-18(19)21)20(23)17(14-22-11-5-6-12-22)15-7-3-2-4-8-15;/h2-4,7-10,13,17,20,23H,5-6,11-12,14H2,1H3;1H

InChI Key

UDFRDBQFARLRAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(CN2CCCC2)C3=CC=CC=C3)O)F.Cl

Origin of Product

United States

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